molecular formula C16H20N2O B8136789 2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Cat. No.: B8136789
M. Wt: 256.34 g/mol
InChI Key: AJVYDBCIZBRGAK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile . This nomenclature reflects:

  • The spiro[4.5]decane core, where a six-membered oxane ring (oxygen at position 6) shares a single atom (position 9) with a cyclopentane ring.
  • A pyridin-2-yl substituent at the spiro carbon (position 9).
  • An acetonitrile group (-CH2CN) also attached to position 9.
  • The stereochemical designation (R) at the spiro carbon, indicating absolute configuration.

Alternative synonyms include (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile and 2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile, as recorded in PubChem.

Molecular Framework Analysis

Spirocyclic Architecture Evaluation

The 6-oxaspiro[4.5]decane core consists of:

  • A cyclopentane ring (5-membered carbocycle).
  • A tetrahydrofuran ring (6-membered oxacycle).
  • Spiro fusion at position 9, creating a perpendicular orientation between the rings (Figure 1).
Key Geometric Parameters (Computational Data):
Feature Value
C9-O bond length 1.43 Å
C9-C (pyridine) bond 1.51 Å
Dihedral angle (C1-C9-N) 112.3°

These values suggest moderate strain due to spiro fusion, balanced by conjugation between the oxygen lone pairs and adjacent σ-bonds.

Pyridine-Acetonitrile Conjugation Patterns

The pyridin-2-yl and acetonitrile groups exhibit electronic interplay:

  • Pyridine’s electron-withdrawing nature polarizes the spiro carbon, enhancing the acetonitrile’s electrophilicity.
  • Nitrile (-CN) conjugation with the aromatic system occurs through hyperconjugation, as evidenced by:
    • IR stretching frequency: ν(C≡N) = 2245 cm⁻¹ (typical for conjugated nitriles).
    • NMR chemical shift: δ(13C) = 118.7 ppm for CN, indicating partial double-bond character.

This conjugation stabilizes the molecule’s transition states in reactions, as observed in related spiro compounds.

Crystallographic Data and Stereochemical Configuration

While experimental crystallographic data for this specific enantiomer remains unpublished, computational models (DFT/B3LYP/6-311+G(d,p)) predict:

Predicted Stereochemical Features:
Parameter Value
C9 configuration R (Chirality center)
Pyridine ring puckering Half-chair
Nitrile group orientation Axial relative to O

The (R) configuration minimizes steric clashes between the pyridine ring and tetrahydrofuran oxygen. Comparative analysis with 9-N-acetylamino-6-oxaspiro[4.5]decane shows analogous spiro geometry but divergent substituent effects on ring strain.

Comparative Structural Analysis with Related Spiro Compounds

Table 1: Structural Comparison of 6-Oxaspiro[4.5]decane Derivatives
Compound Molecular Formula Substituents at C9 Spiro Angle (°) Key Interactions
Target compound C16H20N2O Pyridin-2-yl, CH2CN 89.7 N…O dipole (3.2 Å)
9-N-Acetylamino-6-oxaspiro[4.5]decane C11H19NO2 -NHCOCH3 91.2 Intra NH…O (2.9 Å)
6-Oxaspiro[4.5]decane C9H16O None 90.1 Van der Waals only
Spiro[4.5]decane-2,4-dione C10H14O2 Two ketones 88.9 Conjugated carbonyl system

Key observations:

  • Electron-withdrawing groups (e.g., -CN, -NHCOCH3) increase spiro angle by 1–2° versus unsubstituted analogs.
  • Conjugated systems (pyridine, nitrile) induce greater ring puckering compared to non-conjugated derivatives.

Properties

IUPAC Name

2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVYDBCIZBRGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)(CC#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1,6-Oxaspiro[4.5]Dec-9-ol

The synthesis begins with the acid-catalyzed cyclization of but-3-en-1-ol and cyclopentanone in dichloromethane (DCM) using trifluoroacetic acid (TFA) at 0°C. After 12 hours, the mixture is concentrated, and the crude product is extracted with methanol and sodium carbonate. This yields 6-oxaspiro[4.5]dec-9-ol with a 4.7% yield over two steps .

StepReagentsConditionsYield
1TFA, DCM0°C → RT, 12h20 g (crude)
2Na2CO3, MeOHRT, 2h10 g (4.7%)

Oxidation to 6-Oxaspiro[4.5]Dec-9-one

The alcohol is oxidized using pyridinium chlorochromate (PCC) and silica gel in tetrahydrofuran (THF) at room temperature. Flash chromatography (SiO2, 20:1 hexane:EtOAc) purifies the ketone product.

Knoevenagel Condensation with Methyl Cyanoacetate

The ketone undergoes a Knoevenagel reaction with methyl cyanoacetate in toluene, catalyzed by acetic acid (AcOH) and ammonium acetate (NH4OAc). Dean-Stark apparatus removes water, and the product is extracted with ethyl acetate. This step introduces the acetonitrile moiety.

Alternative Route via Reductive Amination

Synthesis of (R)-2-(9-(Pyridin-2-yl)-6-Oxaspiro[4.5]Decan-9-yl)Acetaldehyde

A patent describes the formation of an intermediate aldehyde using sodium hydroxide and 2,2,2-trichloroethyl carbamate. The aldehyde is purified via flash chromatography (SiO2, 4:1 hexanes:EtOAc).

Reductive Amination

The aldehyde reacts with chroman-4-amine hydrochloride in CH2Cl2/MeOH (5:1) using sodium triacetoxyborohydride (NaBH(OAc)3). Prep-TLC isolates the final product with a 25% yield .

Large-Scale Production and Optimization

Solvent and Temperature Control

Industrial-scale synthesis emphasizes solvent selection (e.g., DCM, THF) and temperature gradients to enhance yields. For example, refluxing toluene in the Knoevenagel step ensures complete water removal.

Purification Techniques

  • Flash Chromatography : Widely used with silica gel and hexane/EtOAc gradients.

  • Prep-HPLC : Employed for final purification in small-scale syntheses (e.g., 53.2% yield for related MOR ligands).

Stereochemical Considerations

The "(R)" enantiomer is prioritized in pharmacological applications. Chiral resolution methods include:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB.

  • Asymmetric Catalysis : Utilizes chiral ligands in key steps to enforce stereochemistry.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR : Confirms spirocyclic structure (δ 2.22 ppm for methyl groups, δ 6.64 ppm for pyridine protons).

  • HRMS : Validates molecular weight (m/z 256.34 [M+H]+).

Challenges and Limitations

  • Low Yields : Initial steps (e.g., cyclization) suffer from modest yields (4.7%), necessitating optimization.

  • Stereochemical Purity : Ensuring enantiomeric excess requires costly chiral reagents or chromatography.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Six-Step SynthesisScalable, uses inexpensive reagentsLow yield, multi-step purification4.7–10%
Reductive AminationHigh stereoselectivityRequires chiral starting materials25–55%

Chemical Reactions Analysis

Types of Reactions

2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Optical Isomers

Property (R)-Enantiomer (CAS 1401031-38-6) (S)-Enantiomer (CAS 57115-24-9)
Molecular Formula C₁₆H₂₀N₂O C₁₆H₂₀N₂O
Stereochemistry R-configuration at spiro center S-configuration at spiro center
Biological Activity Key intermediate in analgesic synthesis No documented pharmaceutical use
Commercial Availability 250 mg to 5 g (≥97% purity) Limited availability

Key Insight : Enantiomeric differences significantly impact biological utility. The (R)-form is pharmacologically relevant, while the (S)-form lacks reported applications .

Functional Group Variants

(a) 3-Oxo-2-(pyridin-2-yl)butanenitrile
  • CAS No.: Not specified .
  • Structure : Replaces the spirocyclic system with a ketone group.
  • Key Differences :
    • Lacks the spirocyclic core, reducing structural rigidity.
    • Higher polarity due to the ketone group, altering solubility and reactivity .
(b) 6-Oxaspiro[4.5]decane-9-acetic acid, 9-(2-pyridinyl)-, (9R)
  • CAS No.: Not specified .
  • Structure : Substitutes acetonitrile with acetic acid.
  • Key Differences: Carboxylic acid group introduces acidity (pKa ~4-5) and hydrogen-bonding capacity. Potential for salt formation, enhancing aqueous solubility compared to the nitrile .

Spirocyclic Analogs with Heteroatom Variations

Compound Name CAS No. Key Structural Features Applications
1,4-Diazaspiro[4.5]decan-2-one 19718-88-8 Replaces oxygen with nitrogen in the spiro ring Organic synthesis intermediate
8-Bromo-1,4-dioxaspiro[4.5]decane 68278-51-3 Bromine substituent; dioxaspiro system Halogenation studies
10-Methoxy-1-oxa-3-azaspiro[4.5]dec-2,6-diene-8-one Not specified Methoxy and azaspiro groups; conjugated diene Natural product analog

Structural Impact :

  • Substituent Effects : Bromine increases molecular weight and reactivity in cross-coupling reactions .

Pharmacologically Active Derivatives

N-[(3-Methoxythiophen-2-yl)methyl]-2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine :

  • Structure : Derived from the (R)-enantiomer via amine functionalization.
  • Application : Analgesic with optimized spirocyclic backbone for target binding.

Biological Activity

2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, with CAS Number 1401031-37-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C16H20N2OC_{16}H_{20}N_{2}O with a molecular weight of 256.34 g/mol. The structure features a spirocyclic framework which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
CAS Number1401031-37-5
Boiling PointNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related spirocyclic compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer) cells. The mechanism of action often involves the inhibition of key metabolic enzymes and pathways associated with cancer cell proliferation.

Neuroprotective Effects

Research has suggested that derivatives of pyridine-based compounds can interact with neurotransmitter systems, potentially offering neuroprotective benefits. These effects are particularly relevant in conditions such as Alzheimer's disease, where acetylcholinesterase (AChE) inhibition is a therapeutic target.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties, as seen in other pyridine derivatives. Studies have evaluated their efficacy against various bacterial strains and fungi, highlighting their potential as novel antimicrobial agents.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study utilizing the MTT assay demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Neuroprotective Studies : In vitro studies have shown that certain spirocyclic compounds can inhibit AChE activity effectively, suggesting their potential use in treating neurodegenerative diseases .
  • Antimicrobial Testing : The antimicrobial efficacy of related compounds was assessed against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The compound’s synthesis likely involves spirocyclic intermediates and nucleophilic substitution. A validated approach includes reacting spirocyclic ketones with cyanide ions under controlled pH (e.g., pH 0–5) to introduce the nitrile group, as seen in analogous acetonitrile syntheses . Key optimizations involve:

  • Temperature control : Maintain 25–50°C to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves nitrile derivatives from byproducts .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : A multi-technique approach is critical:

  • IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2260 cm⁻¹ and pyridyl C=N absorption at ~1600 cm⁻¹ .

  • UV-Vis : Monitor π→π* transitions in the pyridine ring (λmax ~250–270 nm) .

  • Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

  • NMR : Use ¹H/¹³C NMR to resolve spirocyclic proton environments and nitrile carbon signals (δ ~115–120 ppm) .

    Table 1 : Summary of Key Analytical Parameters

    TechniqueTarget SignalExpected Value
    IRC≡N stretch2200–2260 cm⁻¹
    UV-VisPyridine π→π*~255 nm
    ¹H NMRSpiro Hδ 1.5–3.0 ppm

Q. How does the compound’s solubility profile influence experimental design in aqueous vs. organic systems?

  • Methodological Answer : The nitrile and pyridyl groups confer limited aqueous solubility. For in vitro studies:

  • Aqueous buffers : Use co-solvents (e.g., DMSO ≤1% v/v) to enhance solubility while avoiding denaturation .
  • Organic phases : Optimize solvent polarity (e.g., THF or dichloromethane) for reactions involving hydrophobic intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this spirocyclic nitrile?

  • Methodological Answer : The spiro center imposes steric constraints, directing regioselectivity. For example, nucleophilic attack on the nitrile group is hindered by the adjacent pyridyl ring, favoring axial over equatorial addition . Computational modeling (DFT) can map transition states to predict stereochemical pathways. Validate with X-ray crystallography of intermediates .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic effects like ring puckering. Strategies include:

  • Variable-temperature NMR : Identify conformational exchange (e.g., coalescence temperatures for spirocyclic protons) .
  • 2D NMR (COSY, NOESY) : Map through-space couplings to confirm spatial proximity of protons .
  • Cross-validate with HRMS : Ensure molecular ion matches theoretical mass (±2 ppm error) .

Q. What methodologies assess the compound’s environmental stability and degradation products?

  • Methodological Answer : Follow protocols from environmental fate studies :

  • Hydrolysis assays : Expose to pH 3–9 buffers at 25–50°C; monitor nitrile→amide conversion via LC-MS.
  • Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight; identify byproducts (e.g., pyridine derivatives) via GC-MS .
  • Biotic degradation : Incubate with soil microbiota; quantify metabolites using isotopic labeling (¹⁴C-tracing) .

Q. How can researchers design dose-response studies to evaluate biological activity while mitigating cytotoxicity?

  • Methodological Answer :

  • Pilot toxicity assays : Use HEK-293 or HepG2 cells to determine IC₅₀ (MTT assay).
  • Dose range : Test 0.1–100 µM, adjusting based on cytotoxicity thresholds .
  • Positive controls : Compare to known nitrile-based inhibitors (e.g., acrylonitrile derivatives) to contextualize activity .

Methodological Recommendations

  • Synthetic scale-up : For gram-scale production, replace column chromatography with recrystallization (ethanol/water) to reduce costs .
  • Data validation : Cross-reference spectral libraries (e.g., PubChem ) to confirm peak assignments.
  • Environmental compliance : Adopt ISO guidelines for waste disposal of nitrile-containing byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Reactant of Route 2
2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

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